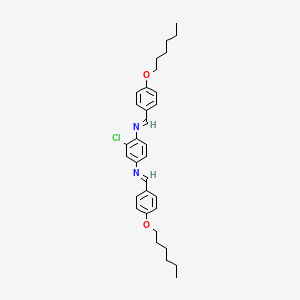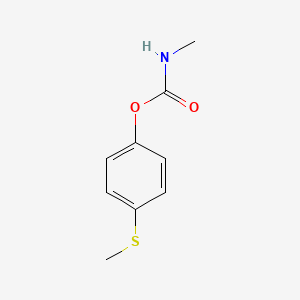![molecular formula C22H24N4 B11953676 3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B11953676.png)
3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-1H-indole is a complex organic compound with the molecular formula C22H24N4. It is a derivative of indole, a heterocyclic aromatic organic compound that is widely studied for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-1H-indole typically involves the reaction of indole derivatives with piperazine. One common method involves the nucleophilic substitution reaction where the indole derivative reacts with a piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Electrophiles like halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-methylamine derivatives .
Applications De Recherche Scientifique
3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
3,3’-Diindolylmethane: A metabolite of indole-3-carbinol with potential anticancer effects.
Uniqueness
3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-1H-indole is unique due to its dual indole structure linked by a piperazine ring, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets compared to simpler indole derivatives .
Propriétés
Formule moléculaire |
C22H24N4 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
3-[[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C22H24N4/c1-3-7-21-19(5-1)17(13-23-21)15-25-9-11-26(12-10-25)16-18-14-24-22-8-4-2-6-20(18)22/h1-8,13-14,23-24H,9-12,15-16H2 |
Clé InChI |
WSJVQTJWVHONKW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide](/img/structure/B11953600.png)
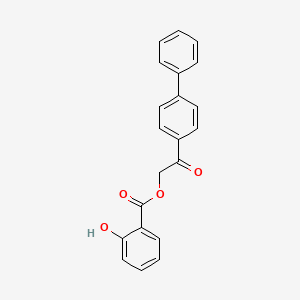

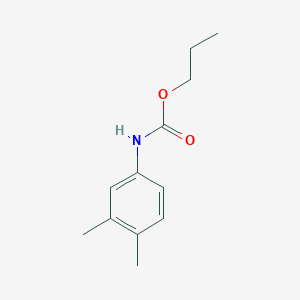


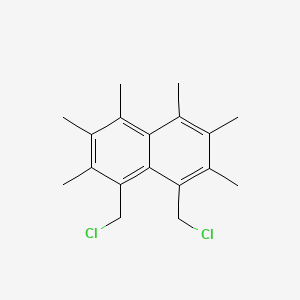
![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)

